4-(Tert-butylsulfanyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVJAEWJKBJWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16463-18-6 | |
| Record name | 4-(tert-butylsulfanyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Tert Butylsulfanyl Aniline and Its Derivatives
Direct Synthetic Routes to 4-(Tert-butylsulfanyl)aniline
Direct approaches to this compound aim to construct the target molecule in a limited number of steps, often by forming the aryl-sulfur bond as a key transformation. These methods are advantageous for their atom economy and straightforward reaction pathways.
Thiolation Reactions of Halogenated Nitrobenzene and Subsequent Reduction to this compound
A common and effective strategy for the synthesis of this compound involves a two-step sequence starting from an appropriately substituted halogenated nitrobenzene. The first step establishes the aryl-sulfur bond via a nucleophilic aromatic substitution reaction, followed by the reduction of the nitro group to the corresponding aniline (B41778).
The reaction of 4-chloronitrobenzene with a suitable tert-butyl thiol source, such as sodium 2-methyl-2-propanethiolate (sodium tert-butylthiolate), serves as a primary example of this approach. The electron-withdrawing nature of the nitro group in the para position activates the chlorine atom for nucleophilic displacement by the thiolate anion. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the substitution.
Once the intermediate, 1-(tert-butylsulfanyl)-4-nitrobenzene, is formed, the nitro group is reduced to an amine. A variety of reducing agents can be employed for this transformation, with iron powder in the presence of an acid or an ammonium (B1175870) salt being a common and cost-effective choice. For instance, the use of iron powder with ammonium chloride in an ethanol (B145695)/water solvent system provides a reliable method for this reduction. commonorganicchemistry.comresearchgate.net The reaction proceeds via the Bechamp reduction mechanism, where iron acts as the electron donor in a mildly acidic medium provided by the hydrolysis of ammonium chloride. researchgate.net
Table 1: Two-Step Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1. Thiolation | 4-Chloronitrobenzene, Sodium tert-butylthiolate | DMF, heat | 1-(tert-Butylsulfanyl)-4-nitrobenzene |
| 2. Reduction | 1-(tert-Butylsulfanyl)-4-nitrobenzene | Fe, NH4Cl, EtOH/H2O, reflux | This compound |
This two-step methodology offers a practical and scalable route to this compound, utilizing readily available starting materials.
Nucleophilic Substitution of Aryl Halides with Tert-butyl Thiol
An alternative direct route involves the nucleophilic aromatic substitution (SNA r) of an aryl halide that already possesses the amino group, or a protected form thereof. In this approach, a 4-haloaniline derivative is reacted with a tert-butylthiolate salt. The success of this reaction is highly dependent on the nature of the halogen and the reaction conditions. Aryl fluorides and chlorides are generally more activated towards SNA r than bromides and iodides, especially when an electron-withdrawing group is present on the ring. However, the amino group is an electron-donating group, which can deactivate the ring towards nucleophilic attack. To overcome this, forcing conditions or the use of a protected aniline derivative may be necessary.
For instance, the reaction of 4-fluoroaniline (B128567) with potassium tert-butylthiolate in a high-boiling polar aprotic solvent could potentially yield this compound. Protecting the amine functionality, for example as a carbamate, can modulate the electronic properties of the aromatic ring and may facilitate the substitution reaction.
Metal-Catalyzed Coupling Approaches for Aryl-Sulfur Bond Formation
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including the aryl-sulfur linkage. The Buchwald-Hartwig amination and related C-S coupling reactions offer a versatile and highly efficient means to synthesize this compound.
In one variation of this approach, an aryl halide bearing a tert-butylthio group, such as 4-(tert-butylsulfanyl)bromobenzene, can be coupled with an ammonia (B1221849) equivalent under palladium catalysis. The Buchwald-Hartwig amination protocol typically employs a palladium catalyst, such as Pd(OAc)2 or a palladium precatalyst, in combination with a bulky electron-rich phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency of the catalytic cycle. A variety of secondary cyclic amines have been shown to couple with high yields in these reactions. It has also been demonstrated that sulfur-containing reagents, which can sometimes poison palladium catalysts, are compatible with certain catalyst systems.
Conversely, a 4-haloaniline can be directly coupled with tert-butyl thiol. This transformation, often referred to as S-arylation, is also catalyzed by palladium or copper complexes. The reaction involves the oxidative addition of the aryl halide to the metal center, followed by reaction with the thiolate and reductive elimination to form the desired aryl thioether. The use of specific ligands and bases is critical to achieve high yields and prevent side reactions.
Table 2: Metal-Catalyzed Synthesis of this compound
| Coupling Partners | Catalyst System | Reaction Type |
| 4-(tert-Butylsulfanyl)bromobenzene + Amine | Pd(OAc)2 / Bulky Phosphine Ligand | Buchwald-Hartwig Amination |
| 4-Haloaniline + tert-Butyl thiol | Pd or Cu catalyst / Ligand / Base | S-Arylation |
These metal-catalyzed methods are highly valued for their broad substrate scope and functional group tolerance, allowing for the synthesis of a wide range of substituted this compound derivatives.
Synthetic Strategies via Functional Group Interconversions on Precursors of this compound
In addition to direct synthetic routes, this compound can be prepared through the modification of precursor molecules that already contain either the aniline or the tert-butylsulfanyl moiety. These strategies often involve well-established and reliable chemical transformations.
Reduction of Nitroaromatic Precursors to Form the Aniline Moiety
As mentioned in section 2.1.1, the reduction of a nitro group is a key step in one of the most common synthetic routes to this compound. The precursor, 1-(tert-butylsulfanyl)-4-nitrobenzene, can be synthesized via the reaction of 4-chloronitrobenzene and sodium tert-butylthiolate.
The subsequent reduction of the nitro group can be achieved using various methods. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a highly efficient method, although the presence of sulfur in the molecule can sometimes lead to catalyst poisoning. reddit.com To circumvent this issue, chemical reducing agents are often preferred.
Stannous chloride (SnCl2) in the presence of a strong acid like hydrochloric acid is a classical and effective reagent for the reduction of aromatic nitro compounds. youtube.com The reaction proceeds through the transfer of electrons from Sn(II) to the nitro group, ultimately leading to the formation of the aniline.
Another widely used and more environmentally benign method is the use of iron powder in an acidic medium or in the presence of ammonium chloride. commonorganicchemistry.com The reaction with iron and ammonium chloride in a mixture of ethanol and water is a robust and scalable procedure for the reduction of nitroarenes. commonorganicchemistry.com
Table 3: Common Reducing Agents for 1-(tert-Butylsulfanyl)-4-nitrobenzene
| Reducing Agent | Conditions | Advantages |
| Iron (Fe) / NH4Cl | EtOH/H2O, reflux | Cost-effective, tolerant to sulfur |
| Stannous Chloride (SnCl2) | HCl, various solvents | Highly effective, well-established |
| Catalytic Hydrogenation (e.g., Pd/C) | H2 gas, pressure | High efficiency, clean reaction |
Regioselective Alkylation and Sulfanylation Pathways
The synthesis of precursors for this compound can also be achieved through regioselective functionalization of simpler aromatic starting materials. These pathways involve the controlled introduction of the tert-butyl group or the sulfur functionality onto an aniline or a precursor thereof.
While direct C-H functionalization methods for the para-sulfanylation of anilines are still an area of active research, ortho-thiolation of anilines has been achieved through various catalytic systems. acs.orgrsc.org These methods often employ directing groups to achieve high regioselectivity. However, for the synthesis of the para-substituted target molecule, these methods are not directly applicable.
A more traditional approach to regioselective functionalization involves electrophilic aromatic substitution reactions. For instance, an N-protected aniline could be subjected to a Friedel-Crafts-type reaction to introduce a tert-butyl group at the para position. Subsequent steps would then be required to introduce the sulfur atom and deprotect the amine. However, controlling the regioselectivity of such reactions can be challenging.
A plausible, albeit multi-step, regioselective pathway could involve the protection of the amino group of p-aminophenol, followed by conversion of the hydroxyl group to a leaving group (e.g., a triflate). This intermediate could then undergo a metal-catalyzed coupling reaction with tert-butyl thiol. The final step would be the deprotection of the amino group. This strategy allows for precise control over the position of the tert-butylsulfanyl group.
Stereochemical Control and Regioselectivity in this compound Synthesis
Achieving absolute control over the substitution pattern (regioselectivity) and the spatial arrangement of atoms (stereochemistry) is a cornerstone of modern organic synthesis. For this compound, these principles are applied to ensure the correct isomer is formed and to create specific chiral derivatives for specialized applications.
Regioselectivity: Targeting the Para-Position
The primary challenge in synthesizing this compound is to selectively introduce the tert-butylsulfanyl group at the para-position (C4) of the aniline ring, avoiding the formation of ortho- (C2) or meta- (C3) isomers.
Inherent Electronic Directing Effects: The amino group (-NH₂) on the aniline ring is an activating group and a strong ortho, para-director for electrophilic aromatic substitution. acs.org This inherent electronic property naturally favors substitution at the positions ortho and para to the amino group. The formation of the para-isomer is often sterically favored over the ortho-isomer, especially when using a bulky group like tert-butyl.
Catalytic C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool, avoiding the need for pre-functionalized starting materials. researchgate.net While many C-H activation methods for anilines use directing groups that lead to ortho-functionalization, specialized catalytic systems have been developed to achieve high para-selectivity. acs.org For instance, palladium catalysts paired with specific S,O-ligands have been successfully employed for the highly para-selective olefination of aniline derivatives. nih.gov Similarly, iron-catalyzed systems have enabled the para-selective allylation of anilines. nih.gov These strategies, which modulate the electronic and steric environment of the catalyst, demonstrate the potential for developing a catalytic system for the direct and highly regioselective para-thiolation of aniline to produce this compound.
Stereochemical Control: Synthesis of Chiral Derivatives
The parent molecule, this compound, is achiral. However, stereochemical control becomes crucial when synthesizing its chiral derivatives, particularly the corresponding sulfoxide, 4-(tert-butylsulfinyl)aniline. The sulfur atom in a sulfoxide is a stereogenic center, making the molecule chiral. illinois.edu The synthesis of enantiomerically pure sulfoxides is of significant interest in medicinal chemistry and asymmetric synthesis.
Key methodologies for achieving stereochemical control include:
Asymmetric Oxidation: This is the most direct approach, involving the oxidation of the prochiral sulfide (B99878) (this compound) to the chiral sulfoxide. This transformation can be achieved with high enantioselectivity using biocatalytic methods or chiral chemical catalysts. nih.govrsc.org For example, modified Sharpless reagents or enzymes like cyclohexanone (B45756) monooxygenase can stereoselectively catalyze the oxidation at the sulfur atom, yielding one enantiomer in excess. researchgate.net
Andersen-Type Synthesis: This classic and reliable method utilizes a chiral auxiliary. illinois.edu The process typically involves reacting a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to produce a mixture of diastereomeric sulfinates. These diastereomers can be separated by crystallization. Subsequent nucleophilic substitution on the sulfur atom with an appropriate organometallic reagent, like a Grignard reagent, proceeds with inversion of configuration to yield the enantiomerically pure sulfoxide. nih.gov
These established methods provide a robust framework for the synthesis of specific stereoisomers of this compound derivatives, enabling their use as chiral building blocks or ligands.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to chemical manufacturing aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov The synthesis of aryl sulfides, including this compound, has been a fertile ground for the implementation of these principles.
Use of Safer Solvents: A significant advancement is the replacement of volatile organic compounds (VOCs) with environmentally benign solvents like water. Micellar catalysis, which uses surfactants such as Kolliphor EL to create nanoreactors in water, has enabled cross-coupling reactions on anilines to proceed with high yields at room temperature and without the need for an inert atmosphere. unimib.itmdpi.comresearchgate.netunimib.it This approach drastically reduces the environmental footprint of the synthesis.
Thiol-Free Synthesis: Traditional methods for creating C-S bonds often rely on thiols, which are notorious for their foul smell and toxicity. sciencedaily.com Modern, greener alternatives bypass these hazardous reagents entirely. One notable method is a nickel-catalyzed aryl exchange reaction, which uses stable and odorless sulfide donors like 2-pyridyl sulfide. acs.org Metal-free approaches, such as the arylation of thiols generated in situ from safer precursors with diaryliodonium salts, also represent a significant step forward. chemrxiv.org
Catalysis over Stoichiometric Reagents: The shift from stoichiometric reagents to catalytic processes is a core principle of green chemistry. Catalytic methods, employing metals like copper or nickel, allow for C-S bond formation with high efficiency and atom economy. researchgate.net These catalytic systems can be recycled and require only small amounts, minimizing waste compared to older methods that required stoichiometric amounts of activating reagents.
The table below summarizes a comparison of traditional versus green approaches for the synthesis of aryl sulfides, a class to which this compound belongs.
| Parameter | Traditional Methods | Green Chemistry Approaches |
|---|---|---|
| Sulfur Source | Thiols (e.g., tert-butyl mercaptan) | Thiol-free sources (e.g., 2-pyridyl sulfide, xanthates) sciencedaily.comacs.org |
| Solvent | Volatile Organic Compounds (VOCs) (e.g., Toluene, DMF) | Water (micellar catalysis), PEG, Glycerol mdpi.commdpi.com |
| Catalyst | Often requires stoichiometric reagents or harsh conditions | Transition-metal catalysts (Cu, Ni, Pd), photocatalysts, enzymes nih.govresearchgate.net |
| Byproducts | Significant waste from stoichiometric reagents | Reduced waste, higher atom economy |
| Safety Concerns | Use of toxic, odorous, and volatile reagents | Use of safer, odorless, and non-volatile reagents sciencedaily.com |
By embracing these advanced methodologies, the synthesis of this compound and its derivatives can be performed with greater precision, safety, and environmental responsibility.
Mechanistic Organic Chemistry and Reactivity of 4 Tert Butylsulfanyl Aniline
Chemical Transformations of the Aniline (B41778) Functional Group in 4-(Tert-butylsulfanyl)aniline
The amino group (-NH₂) is the primary site of reactivity for many transformations involving the aniline framework. Its nucleophilic nature and its ability to be converted into a diazonium salt are central to the synthetic utility of this compound.
The lone pair of electrons on the nitrogen atom of the aniline group imparts significant nucleophilic character, making it reactive towards a variety of electrophiles. This reactivity is the basis for substitution reactions such as N-alkylation and N-acylation.
N-Alkylation: The aniline nitrogen can attack alkyl halides or other alkylating agents to form secondary or tertiary amines. The reaction proceeds via a nucleophilic substitution mechanism. The development of catalytic systems, often employing transition metals, allows for the N-alkylation of anilines with alcohols, which is considered a more sustainable process as water is the only byproduct rsc.org. For instance, cobalt catalysts supported on metal-organic frameworks have demonstrated efficacy in the N-alkylation of aniline derivatives with alcohols like benzyl (B1604629) alcohol rsc.org. While direct studies on this compound are specific, the general principles apply. The reaction can be catalyzed by various systems, including those based on nickel, ruthenium, or iridium, to achieve selective mono-alkylation researchgate.netsemanticscholar.org.
| Aniline Derivative | Alkylating Agent | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Aniline | Benzyl Alcohol | Cobalt-based MOF | N-Benzylaniline |
| Substituted Aniline | Various Alcohols | SmI₂ / Microwave | Mono-N-alkylated Aniline |
| Aniline | 4-Hydroxybutan-2-one | Visible light / NH₄Br | N-alkylated Aniline |
N-Acylation: In this reaction, the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl halide, anhydride, or ester. This results in the formation of an amide. This transformation is often used to protect the amino group during other reactions, as the resulting amide is less nucleophilic and less activating towards the aromatic ring.
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group via resonance. The tert-butylsulfanyl group also acts as an ortho-, para-director and an activating group, though its influence is weaker than that of the amino group.
The directing effects of the two substituents are synergistic. The powerful amino group directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the tert-butylsulfanyl group, electrophilic substitution is strongly favored at the two equivalent ortho positions (C2 and C6) relative to the amino group.
Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a suitable solvent can lead to the di-halogenation of the ring at the positions ortho to the amino group. For example, halogenation of similar 4-substituted aniline derivatives often results in substitution at the 2- and 6-positions nih.gov.
Nitration: The direct nitration of anilines with concentrated nitric and sulfuric acids can be problematic due to the oxidation of the highly reactive aniline ring researchgate.net. A common strategy is to first protect the amino group by acylation, forming an acetanilide. The less-activating acetamido group still directs ortho-, para-substitution. Following nitration, the protecting group can be removed by hydrolysis to yield the nitroaniline. Alternatively, milder nitrating agents like tert-butyl nitrite (B80452) can be used for the regioselective nitration of N-alkyl anilines researchgate.netresearchgate.net. For this compound, this would be expected to yield 2-nitro-4-(tert-butylsulfanyl)aniline.
| Reaction | Reagent | Predicted Major Product |
|---|---|---|
| Bromination | Br₂ | 2,6-Dibromo-4-(tert-butylsulfanyl)aniline |
| Nitration (via protection) | 1. Acetic Anhydride 2. HNO₃/H₂SO₄ 3. H₃O⁺ | 2-Nitro-4-(tert-butylsulfanyl)aniline |
The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases ajol.inforesearchgate.netmdpi.com. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.
The formation of the C=N (azomethine) double bond is a characteristic feature of this reaction ajol.infonih.gov. These reactions are often reversible and can be driven to completion by removing the water that is formed. Schiff bases derived from anilines and their metal complexes are significant in coordination chemistry and have applications in various fields researchgate.netsemanticscholar.org. For example, the condensation of anilines with aldehydes like 2-hydroxy-3-methoxybenzaldehyde (B140153) can be achieved through mechanochemical synthesis ajol.info.
| Carbonyl Compound | Conditions | Product |
|---|---|---|
| Benzaldehyde | Acid catalyst, heat | N-Benzylidene-4-(tert-butylsulfanyl)aniline |
| Acetone | Acid catalyst, heat | N-(Propan-2-ylidene)-4-(tert-butylsulfanyl)aniline |
| Glyoxal | Acid catalyst | N,N'-(Ethane-1,2-diylidene)bis(this compound) |
A cornerstone reaction of primary aromatic amines is diazotization, which involves treating the amine with nitrous acid (HNO₂) at low temperatures (0–5 °C) icrc.ac.irunb.ca. Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid icrc.ac.irunb.ca. This process converts the amino group of this compound into a diazonium salt, 4-(tert-butylsulfanyl)benzenediazonium chloride.
This diazonium salt is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles. More significantly, aryldiazonium salts are weak electrophiles that can attack activated aromatic rings in a reaction known as azo coupling wikipedia.org. This electrophilic aromatic substitution reaction is the basis for the synthesis of a large class of dyes known as azo dyes chemguide.co.uk. The coupling partner is typically a phenol, a naphthol, or another aniline derivative wikipedia.orgchemguide.co.uk. The reaction with phenols is usually carried out under mildly alkaline conditions, while coupling with anilines is performed in weakly acidic solutions chemguide.co.uk.
| Coupling Partner | Conditions | Product Class |
|---|---|---|
| Phenol | Mildly alkaline (NaOH) | Azo dye |
| Aniline | Mildly acidic | Azo dye (Triazene formation possible) wikipedia.org |
| N,N-Dimethylaniline | Mildly acidic | Azo dye |
| Naphthalen-2-ol (beta-Naphthol) | Mildly alkaline (NaOH) | Azo dye chemguide.co.uk |
Reactivity Profile of the Tert-butylsulfanyl Moiety in this compound
The tert-butylsulfanyl group (-S-C(CH₃)₃) is primarily characterized by the reactivity of the sulfur atom, which exists in a low oxidation state and possesses lone pairs of electrons.
The sulfur atom in the thioether linkage is readily oxidized. This oxidation typically proceeds in a stepwise manner, first yielding a sulfoxide (B87167) and then, upon further oxidation, a sulfone. A wide range of oxidizing agents can accomplish this transformation, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice beilstein-journals.orgnih.gov.
Oxidation to Sulfoxide: The use of one equivalent of an oxidizing agent, such as H₂O₂ in acetic acid, can selectively oxidize the thioether to the corresponding sulfoxide: 4-(tert-butylsulfinyl)aniline nih.gov. The reaction involves the electrophilic attack of the oxidant's oxygen atom on the sulfur nih.gov. Careful control of stoichiometry and reaction conditions is crucial to prevent over-oxidation to the sulfone nih.govacsgcipr.org.
Oxidation to Sulfone: With an excess of a strong oxidizing agent, the sulfoxide is further oxidized to the sulfone: 4-(tert-butylsulfonyl)aniline beilstein-journals.org. The conversion of the sulfoxide to the sulfone often requires more forcing conditions or the use of a catalyst compared to the initial oxidation of the thioether rsc.orgresearchgate.net.
The presence of the bulky tert-butyl group can sterically hinder the approach of the oxidizing agent to the sulfur atom. This steric hindrance can affect the reaction rate and, in some catalytic systems, may favor the formation of the sulfoxide over the sulfone, as the partially oxidized sulfoxide is even more sterically encumbered rsc.orgresearchgate.net.
| Oxidizing Agent | Stoichiometry | Major Product | Product Structure |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | ~1 equivalent | 4-(Tert-butylsulfinyl)aniline (Sulfoxide) | Ar-S(=O)-tBu |
| Hydrogen Peroxide (H₂O₂) | Excess (≥2 equivalents) | 4-(Tert-butylsulfonyl)aniline (Sulfone) | Ar-S(=O)₂-tBu |
| Periodic acid (H₅IO₆) | Excess | 4-(Tert-butylsulfinyl)aniline (Sulfoxide) | Ar-S(=O)-tBu |
Cleavage Reactions and Transformations of the Sulfanyl (B85325) Group
The sulfanyl group in this compound is a key site for chemical transformations, including cleavage of the carbon-sulfur bond. One notable reaction is the oxidative S-dealkylation of tert-butyl aryl sulfides. For instance, mercapto tert-butyl sulfides can undergo oxidative S-dealkylation with N-bromosuccinimide (NBS) in acetonitrile (B52724) to yield 3-substituted-3H-1,2-benzodithioles, a process that proceeds without the need for a separate deprotection step for the tert-butyl group rsc.org. While this specific transformation to a benzodithiole would require an ortho-mercapto group, the underlying principle of oxidative cleavage of the S-tert-butyl bond is relevant.
The mechanism of such a cleavage likely involves an initial electrophilic attack on the sulfur atom by a halogenating agent, such as NBS, to form a sulfonium (B1226848) ion intermediate. This is followed by elimination of the stable tert-butyl cation, a common leaving group in organic chemistry. The resulting aryl-thiolate or a related sulfur-containing species can then undergo further reactions depending on the specific reaction conditions and the presence of other functional groups.
Another potential transformation of the sulfanyl group is its oxidation. Depending on the oxidant and reaction conditions, the sulfur atom can be oxidized to a sulfoxide or a sulfone. These transformations significantly alter the electronic properties of the substituent, turning it from an electron-donating group into an electron-withdrawing group, which in turn modifies the reactivity of the aromatic ring.
Influence of the Bulky Tert-butyl Group on Reaction Sterics
The tert-butyl group is well-known for exerting significant steric hindrance, which can profoundly influence the regioselectivity and rate of chemical reactions. In this compound, the tert-butyl group is attached to the sulfur atom, which is para to the amino group. While not directly adjacent to the primary reactive sites of the aniline moiety (the amino group and the ortho positions of the aromatic ring), its bulk can still have a discernible effect on the molecule's reactivity.
For electrophilic aromatic substitution reactions on the aniline ring, the amino group is a strong activating and ortho, para-directing group. The presence of the bulky 4-(tert-butylsulfanyl) substituent can influence the ortho:para ratio of the products. Although the substituent is in the para position, its size may create some steric shielding of the ortho positions, potentially favoring substitution at the less hindered ortho position if the incoming electrophile is also large. However, in many cases of electrophilic aromatic substitution on anilines, the para product is favored due to steric hindrance at the ortho positions from the amino group itself, especially after it has been protonated or has formed a complex with a Lewis acid catalyst chemistrysteps.comallen.in. The tert-butyl group's primary steric effect would be more pronounced in reactions involving the sulfur atom itself, hindering the approach of bulky reagents.
Ring Contraction and Expansion Reactions Involving this compound Derivatives
While specific examples of ring contraction and expansion reactions involving derivatives of this compound are not extensively documented in the literature, the presence of both an aniline moiety and a sulfur-containing group offers potential for such transformations. Skeletal reorganizations are intriguing processes in organic synthesis due to their ability to generate complex molecular architectures from simpler precursors researchgate.net.
For instance, aniline derivatives can be precursors for ring expansion reactions to form seven-membered rings like azepines, or for ring contractions through various rearrangement pathways. The sulfur atom could also participate in such rearrangements. For example, neighboring group participation by the sulfur atom could facilitate the formation or cleavage of rings.
General principles of ring-closing and ring-opening metathesis, as well as rearrangements involving nitrenes or carbenes generated from aniline derivatives, could potentially be applied to specifically designed derivatives of this compound to achieve ring contraction or expansion. The electronic properties of the sulfanyl group would play a crucial role in stabilizing or destabilizing key intermediates in these hypothetical reaction pathways.
Investigation of Reaction Mechanisms and Transition State Energetics
Detailed investigations into the reaction mechanisms and transition state energetics of reactions involving this compound can be approached through computational chemistry using methods like Density Functional Theory (DFT). Such studies provide valuable insights into the feasibility of reaction pathways, the structures of intermediates and transition states, and the factors controlling selectivity.
For electrophilic aromatic substitution on this compound, DFT calculations could be used to model the energies of the sigma complexes for ortho and meta substitution relative to the starting materials. This would help to quantify the directing effect of the amino and tert-butylsulfanyl groups.
In the case of reactions at the sulfur atom, such as oxidation or the aforementioned S-dealkylation, computational modeling can elucidate the structure of the transition state and the activation energy barrier. This would allow for a comparison of different possible mechanisms and a rationalization of the observed reactivity. For example, a theoretical study on the oxidation of substituted anilines by ferrate(VI) revealed that the reaction proceeds via a hydrogen atom transfer mechanism nih.gov. Similar studies on the reactions of this compound could clarify the role of the sulfur substituent.
Furthermore, computational methods are instrumental in studying more complex transformations like skeletal rearrangements. By mapping the potential energy surface, it is possible to identify the most likely pathways for ring contraction or expansion and to understand the energetic factors that govern these processes. The use of computational tools like Gaussian can aid in locating transition states and calculating their vibrational frequencies to confirm their nature as first-order saddle points on the potential energy surface youtube.com.
Advanced Spectroscopic and Structural Elucidation of 4 Tert Butylsulfanyl Aniline and Its Molecular Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Characterization
NMR spectroscopy provides unparalleled insight into the molecular framework of 4-(Tert-butylsulfanyl)aniline, revealing the precise connectivity and chemical environment of each atom.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the aniline (B41778) ring, the protons of the tert-butyl group, and the amine protons. The aromatic region typically displays an AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating amino group (H-2, H-6) are expected to be shielded and appear upfield compared to the protons ortho to the sulfur-containing group (H-3, H-5). The significant downfield shift of the latter is influenced by the sulfur atom. The tert-butyl group gives rise to a sharp singlet, integrating to nine protons, in the upfield region of the spectrum. The amine protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -C(CH₃)₃ | ~1.30 | Singlet | N/A |
| -NH₂ | ~3.70 | Broad Singlet | N/A |
| H-2, H-6 | ~6.65 | Doublet | ~8.5 |
| H-3, H-5 | ~7.25 | Doublet | ~8.5 |
The ¹³C NMR spectrum provides a map of the carbon skeleton. The spectrum for this compound will show six distinct signals: four for the aromatic carbons and two for the tert-butyl group carbons. The carbon attached to the amino group (C-1) is significantly shielded, while the carbon bonded to the sulfur (C-4) is deshielded. The quaternary carbon of the tert-butyl group appears as a weak signal, and the methyl carbons of the tert-butyl group produce a strong, sharp signal at high field.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C(C H₃)₃ | ~31.0 |
| -C (CH₃)₃ | ~45.0 |
| C-2, C-6 | ~115.5 |
| C-4 | ~128.0 |
| C-3, C-5 | ~137.0 |
| C-1 | ~147.0 |
To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments are instrumental.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a clear cross-peak between the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their ortho relationship on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between H-2/H-6 and C-2/C-6, H-3/H-5 and C-3/C-5, and the tert-butyl protons with their corresponding methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations. Key expected HMBC correlations include a cross-peak from the tert-butyl protons to the quaternary carbon of the tert-butyl group and, importantly, to the sulfur-bearing aromatic carbon (C-4). Correlations from the aromatic protons H-3/H-5 to C-1 and C-4 would also be anticipated, solidifying the assignment of the aromatic system.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis
Vibrational spectroscopy probes the functional groups and fingerprint region of the molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching of the primary amine will appear as a pair of medium bands in the 3350-3450 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group appears just below 3000 cm⁻¹. The N-H bending vibration is typically found around 1600-1630 cm⁻¹. The C-N stretching vibration appears in the 1250-1340 cm⁻¹ range. A key feature for this 1,4-disubstituted ring is the strong C-H out-of-plane bending vibration expected in the 810-840 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy complements FT-IR analysis. The aromatic ring stretching vibrations, typically appearing around 1590-1610 cm⁻¹, are expected to be strong in the Raman spectrum. The symmetric breathing mode of the para-substituted ring would also give a characteristic signal. The C-S stretching vibration, often weak in the IR spectrum, may be more readily observed in the Raman spectrum in the 600-700 cm⁻¹ range.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3350 - 3450 | FT-IR |
| Aromatic C-H Stretch | 3030 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2870 - 2970 | FT-IR, Raman |
| N-H Bend | 1600 - 1630 | FT-IR |
| Aromatic C=C Stretch | 1590 - 1610 | FT-IR, Raman |
| C-N Stretch | 1250 - 1340 | FT-IR |
| C-H Out-of-plane Bend (p-sub) | 810 - 840 | FT-IR |
| C-S Stretch | 600 - 700 | Raman |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Characteristics
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The spectrum of this compound is dominated by the aniline chromophore. It is expected to exhibit two main absorption bands corresponding to π → π* transitions. The first, more intense band (the E-band) typically appears at shorter wavelengths (~230-250 nm), while the second, less intense band (the B-band), which is characteristic of the benzene ring, is observed at longer wavelengths (~280-300 nm). The presence of the amino and tert-butylsulfanyl groups as auxochromes causes a bathochromic (red) shift of these absorptions compared to unsubstituted benzene. Significant fluorescence is not expected for a molecule of this simple structure, as anilines are generally not strong emitters unless incorporated into a more rigid or extended conjugated system.
Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Elucidation
Mass spectrometry is used to determine the molecular weight and to deduce the structure from fragmentation patterns. For this compound (C₁₀H₁₅NS), the monoisotopic mass is 181.093 Da. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak ([M]⁺˙) at m/z 181.
The fragmentation is predicted to follow two main pathways originating from the tert-butyl group and the aniline moiety:
Loss of a methyl radical: A primary fragmentation step is the cleavage of a methyl group from the tert-butyl substituent to form a stable tertiary carbocation, resulting in a prominent peak at m/z 166 ([M - 15]⁺).
Loss of isobutylene (B52900): The [M - 15]⁺ ion can subsequently lose isobutylene (C₄H₈) via a rearrangement, leading to a fragment at m/z 125, corresponding to the 4-mercaptoaniline radical cation. Alternatively, direct loss of isobutylene from the molecular ion via a McLafferty-type rearrangement can lead to the same fragment.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Ion |
| 181 | [C₁₀H₁₅NS]⁺˙ (Molecular Ion) |
| 166 | [M - CH₃]⁺ |
| 125 | [M - C₄H₈]⁺˙ |
| 57 | [C₄H₉]⁺ |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Inorganic Crystal Structure Database (ICSD), did not yield a specific single-crystal X-ray diffraction study for the compound this compound. As a result, detailed experimental data on its solid-state molecular conformation and intermolecular interactions are not available.
While the crystal structure of the isolated compound has not been reported, analysis of closely related structures containing the 4-(tert-butylsulfanyl)phenyl moiety can provide some insight into its likely solid-state behavior. However, without a dedicated crystallographic study of this compound, any discussion on its specific crystal packing, hydrogen bonding network, and other non-covalent interactions would be speculative.
The generation of detailed data tables including crystallographic parameters, bond lengths, bond angles, and torsion angles, as well as an in-depth analysis of intermolecular interactions, is contingent upon the future determination of its crystal structure through single-crystal X-ray diffraction.
Computational and Theoretical Investigations of 4 Tert Butylsulfanyl Aniline
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the three-dimensional arrangement of atoms and the distribution of electrons.
Geometry Optimization using Density Functional Theory (DFT) with Various Basis Sets
The foundational step in computational analysis is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, representing the molecule's most stable conformation. DFT methods, which approximate the electron density of a molecule to calculate its energy, are widely used for this purpose. The choice of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, 6-311++G(d,p), cc-pVTZ) is crucial and influences the accuracy of the results. A larger basis set generally yields more accurate results but at a higher computational cost.
Table 1: Hypothetical Optimized Geometrical Parameters for 4-(Tert-butylsulfanyl)aniline using DFT
| Parameter | Bond/Angle | Calculated Value (Hypothetical) |
| Bond Length | C-S | 1.80 Å |
| Bond Length | S-C(tert-butyl) | 1.85 Å |
| Bond Length | C-N | 1.40 Å |
| Bond Angle | C-S-C | 105° |
| Dihedral Angle | C-C-S-C | 15° |
Note: The data in this table is purely illustrative and not based on actual calculations for this compound due to the absence of published research.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps) and Charge Distribution
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity. The analysis of charge distribution, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals how electron density is distributed across the molecule, identifying electron-rich and electron-deficient sites.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) (Hypothetical) |
| HOMO | -5.50 |
| LUMO | -0.80 |
| HOMO-LUMO Gap | 4.70 |
Note: The data in this table is purely illustrative and not based on actual calculations for this compound due to the absence of published research.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can also predict various spectroscopic properties of a molecule, which can aid in the interpretation of experimental data.
Computational NMR Chemical Shift Calculations (e.g., GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical spectra that can be compared with experimental data to confirm or predict the structure of a molecule. The calculated chemical shifts are typically reported relative to a standard, such as Tetramethylsilane (TMS).
Table 3: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated ¹³C Chemical Shift (ppm) (Hypothetical) | Atom | Calculated ¹H Chemical Shift (ppm) (Hypothetical) |
| C (ipso-NH₂) | 145.0 | H (NH₂) | 3.50 |
| C (ortho-NH₂) | 115.0 | H (ortho-NH₂) | 6.70 |
| C (meta-NH₂) | 130.0 | H (meta-NH₂) | 7.20 |
| C (ipso-S) | 135.0 | H (tert-butyl) | 1.30 |
Note: The data in this table is purely illustrative and not based on actual calculations for this compound due to the absence of published research.
Prediction of Vibrational Frequencies and Intensities
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the normal modes of vibration and their corresponding frequencies and intensities. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-dependent errors.
Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Hypothetical) | Intensity (Hypothetical) |
| N-H stretch (asymmetric) | 3450 | High |
| N-H stretch (symmetric) | 3350 | High |
| C-H stretch (aromatic) | 3050 | Medium |
| C-H stretch (aliphatic) | 2950 | Strong |
| C-S stretch | 700 | Medium |
Note: The data in this table is purely illustrative and not based on actual calculations for this compound due to the absence of published research.
Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra
Currently, there is a lack of specific published research detailing the time-dependent density functional theory (TD-DFT) analysis of this compound. This type of computational study is crucial for understanding the electronic excitation energies and predicting the ultraviolet-visible (UV-Vis) absorption spectra of a molecule. In principle, TD-DFT calculations would reveal the primary electronic transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and their corresponding absorption wavelengths and oscillator strengths. This information is vital for applications in materials science and photochemistry. For similar aniline (B41778) derivatives, TD-DFT has been effectively used to correlate computational predictions with experimental spectra, often showing good agreement. mdpi.comnih.gov
Chemical Reactivity Descriptors and Reactivity Indices
Global Hardness, Softness, and Electrophilicity Index
Specific values for the global hardness, softness, and electrophilicity index of this compound have not been reported. In general, a molecule with a large energy gap between its HOMO and LUMO is considered "hard," indicating lower reactivity and higher stability. Conversely, a "soft" molecule has a small energy gap, suggesting higher reactivity. The electrophilicity index quantifies the ability of a molecule to accept electrons. For other aniline derivatives, these parameters have been calculated to predict their relative reactivity. tci-thaijo.orgthaiscience.info
Ionization Potential and Electron Affinity
The ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) are fundamental properties that have not been specifically calculated for this compound in published studies. These values are directly related to the HOMO and LUMO energies, respectively, and are essential for understanding the molecule's behavior in electron transfer reactions.
Solvent Effects on Electronic Structure and Reactivity via Continuum Models (e.g., IEF-PCM)
There is no specific research available on the influence of solvents on the electronic structure and reactivity of this compound using continuum models like the integral equation formalism for the polarizable continuum model (IEF-PCM). Such studies are important as they simulate how the polarity of the solvent can alter the molecule's properties, including its absorption spectrum and reactivity descriptors. For other organic molecules, IEF-PCM has been successfully employed to provide more realistic theoretical data that can be compared with experimental results obtained in solution. mdpi.com
Investigation of Non-linear Optical (NLO) Properties
Computational investigations into the non-linear optical (NLO) properties of this compound are not found in the existing literature. NLO materials are of great interest for applications in optoelectronics and photonics. nih.govnih.gov Theoretical calculations, such as determining the polarizability and hyperpolarizability, are key to predicting a molecule's potential as an NLO material. Studies on other aniline derivatives have shown that the nature and position of substituents can significantly impact NLO properties. bohrium.com
Molecular Dynamics Simulations and Conformational Landscape Analysis
To date, no molecular dynamics (MD) simulations or detailed conformational landscape analyses for this compound have been published. MD simulations would provide valuable information about the molecule's dynamic behavior, including the flexibility of the tert-butylsulfanyl group and its interaction with surrounding molecules or a solvent. Conformational analysis would identify the most stable three-dimensional structures of the molecule, which is fundamental for understanding its physical and chemical properties.
Applications of 4 Tert Butylsulfanyl Aniline in Advanced Materials and Chemical Synthesis
Role as a Versatile Building Block in Organic Synthesis
The reactivity of the aniline (B41778) moiety allows 4-(tert-butylsulfanyl)aniline to serve as a versatile scaffold for the construction of more complex molecular frameworks. The amino group can be readily functionalized, and the aromatic ring can participate in various substitution reactions, making it a key starting material for diverse organic compounds.
Substituted anilines are fundamental precursors in the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and dyes nih.gov. The amino group of this compound can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions. For instance, anilines are key components in classic heterocyclic syntheses such as the Skraup synthesis of quinolines and the Knorr synthesis of pyrazoles. While specific examples detailing the use of this compound in these named reactions are not prevalent in the literature, its structure is amenable to such transformations. The synthesis of novel fused heterocycles often relies on the strategic functionalization of starting materials like aniline derivatives nih.gov. The tert-butylsulfanyl group can influence the electronic properties and steric environment of the aniline, potentially guiding the regioselectivity of cyclization reactions and imparting unique characteristics to the final heterocyclic product. For example, benzothiazole (B30560) aniline derivatives have been synthesized and investigated for their potent anticancer activities mdpi.com.
N-alkylation of anilines is a fundamental transformation for producing secondary and tertiary amines, which are crucial intermediates in the synthesis of fine chemicals and pharmacologically active molecules nih.gov. Various catalytic systems have been developed to achieve this transformation efficiently, often using alcohols as readily available and environmentally benign alkylating agents researchgate.netrsc.org. These reactions typically produce water as the only byproduct. Catalysts based on transition metals such as copper, palladium, iridium, and iron have been shown to be effective for the N-alkylation of a broad range of aniline derivatives researchgate.netsemanticscholar.org. Visible-light-induced methods have also been developed, offering a metal-free alternative for N-alkylation nih.gov. These established protocols are applicable to this compound, allowing for the synthesis of a variety of N-alkylated products.
Table 1: Selected Catalytic Systems for N-Alkylation of Anilines
| Catalyst System | Alkylating Agent | Reaction Conditions | Reference |
| Ferric Perchlorate / SiO₂ | Alcohols | Mild conditions | researchgate.net |
| Copper Compounds | Alcohols | Varies | semanticscholar.org |
| Cobalt-based MOF | Benzyl (B1604629) Alcohol | Heterogeneous catalysis | rsc.org |
| NH₄Br / Visible Light | 4-hydroxybutan-2-one | Metal-free, eco-friendly | nih.gov |
Incorporation into Polymeric Systems and Functional Materials
The bifunctional nature of aniline derivatives, possessing a reactive amine and a stable aromatic ring, makes them suitable monomers for polymerization. The specific substituent on the aniline ring can be used to tune the properties of the resulting polymer.
Aromatic polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. They are typically synthesized through the polycondensation of aromatic diamines with aromatic dicarboxylic acids (for polyamides) or tetracarboxylic dianhydrides (for polyimides) koreascience.krresearchgate.net. While research has been conducted on polyimides derived from diamines containing tert-butyl groups to enhance solubility, the specific incorporation of the this compound moiety is less common koreascience.krresearchgate.net. However, it can be envisioned that a diamine derivative of this compound could serve as a monomer. The bulky tert-butylsulfanyl substituent would likely disrupt polymer chain packing, potentially increasing the solubility of the resulting polyamides or polyimides in organic solvents, a common challenge for these rigid polymers. Furthermore, the presence of the sulfur atom could alter the thermal degradation profile and refractive index of the material.
Polyaniline is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable electrical conductivity nih.govrsc.org. The properties of polyaniline can be significantly modified by introducing substituents onto the aniline monomer. These substituents can alter the polymer's morphology, solubility, and electronic characteristics, such as its band gap and electrochromic behavior nih.govurfu.ru.
The polymerization of this compound would yield a substituted polyaniline. The tert-butylsulfanyl group would introduce significant steric hindrance, likely affecting the planarity of the polymer backbone and influencing intermolecular interactions. This could enhance solubility but might decrease electrical conductivity compared to unsubstituted polyaniline. The sulfur atom, with its lone pairs of electrons, could also influence the electronic structure of the conjugated system. Polymers and copolymers based on aniline and thiophene (B33073) derivatives have been investigated for their electrochromic properties, where the material changes color in response to an electrical potential, making them suitable for applications like smart windows and displays nih.govmdpi.comresearchgate.net.
Coordination Chemistry and Ligand Design for Metal Complexes
The field of coordination chemistry extensively utilizes ligands derived from aniline. A common strategy involves the condensation of an aniline with an aldehyde or ketone to form a Schiff base, which contains an imine (-C=N-) group nih.govnih.gov. This imine nitrogen is an excellent coordination site for a wide variety of metal ions researchgate.net.
This compound can be readily converted into Schiff base ligands. The resulting ligand would possess at least one nitrogen donor atom from the imine group. Depending on the aldehyde or ketone used, additional donor atoms (such as oxygen or other nitrogens) can be incorporated, leading to polydentate ligands capable of forming stable chelate rings with a central metal ion mdpi.commdpi.com. The thioether sulfur in the tert-butylsulfanyl group also has lone electron pairs and could potentially act as a soft donor site, coordinating to certain metal ions, although this might be sterically hindered by the bulky tert-butyl group.
Metal complexes of Schiff bases derived from substituted anilines have been widely studied for applications in catalysis, materials science, and as antimicrobial or anticancer agents nih.govresearchgate.netresearchgate.net. The coordination of a metal to the ligand often enhances these biological activities mdpi.com. The specific electronic and steric properties imparted by the tert-butylsulfanyl group could lead to metal complexes with novel structural, magnetic, or reactive properties.
Table 2: Common Metal Ions and Geometries in Aniline-Derived Schiff Base Complexes
| Metal Ion | Typical Oxidation State | Common Coordination Numbers | Resulting Geometry |
| Copper (Cu) | +2 | 4, 6 | Square Planar, Octahedral |
| Nickel (Ni) | +2 | 4, 6 | Square Planar, Octahedral |
| Cobalt (Co) | +2, +3 | 4, 6 | Tetrahedral, Octahedral |
| Zinc (Zn) | +2 | 4 | Tetrahedral |
| Iron (Fe) | +2, +3 | 6 | Octahedral |
| Manganese (Mn) | +2 | 4, 6 | Tetrahedral, Octahedral |
Design of Ligands Utilizing the Amine and Thioether Donor Sites
The this compound molecule possesses two key donor sites: the nitrogen atom of the amine group and the sulfur atom of the thioether group. This dual functionality makes it an excellent candidate for the design of bidentate ligands, which can coordinate to a metal center through two points of attachment, often leading to more stable metal complexes compared to their monodentate counterparts.
The design of ligands derived from this compound can be approached in several ways. One common strategy involves the formation of Schiff bases. The primary amine group of this compound can readily undergo a condensation reaction with an aldehyde or a ketone to form an imine or azomethine group (-C=N-). If the aldehyde or ketone reactant also contains another donor atom, such as oxygen or nitrogen, the resulting Schiff base ligand can act as a multidentate chelating agent. The tert-butyl group on the sulfur atom provides steric bulk, which can influence the coordination geometry and stability of the resulting metal complexes.
The presence of both a soft donor atom (sulfur) and a borderline donor atom (nitrogen) allows for coordination with a variety of transition metals, according to the principles of Hard and Soft Acids and Bases (HSAB) theory. This versatility enables the design of ligands with tailored electronic and steric properties for specific applications in catalysis and materials science.
Synthesis and Characterization of Transition Metal Complexes with this compound Ligands
The synthesis of transition metal complexes using ligands derived from this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net For instance, a Schiff base ligand derived from this compound could be reacted with metal chlorides, acetates, or nitrates of transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) to form the corresponding metal complexes. researchgate.netmdpi.com The synthesis is often carried out under reflux to ensure the completion of the reaction. nih.gov
The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques would be employed for this purpose.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of ligand coordination to the metal ion by observing shifts in the vibrational frequencies of the amine, imine, and thioether groups. |
| UV-Visible Spectroscopy | Information about the electronic transitions within the complex, which helps in determining the coordination geometry around the metal ion. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the structure of the ligand and its complexes in solution. 1H and 13C NMR are commonly used. |
| Elemental Analysis (C, H, N, S) | Determination of the empirical formula of the complex and its stoichiometry. uomustansiriyah.edu.iq |
| Magnetic Susceptibility Measurements | Determination of the magnetic moment of the complex, which provides insight into the oxidation state and spin state of the central metal ion. |
| X-ray Crystallography | Unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and the coordination geometry. |
Based on studies of similar aniline-derived Schiff base complexes, it is anticipated that ligands based on this compound could form stable complexes with various geometries, such as octahedral or square planar, depending on the metal ion and reaction conditions. researchgate.netmdpi.com
Catalytic Applications of Derived Organometallic Compounds
Organometallic compounds, which contain at least one metal-carbon bond, are of paramount importance as catalysts in a vast array of chemical transformations. stmjournals.in The transition metal complexes derived from this compound ligands have the potential to serve as precursors for catalytically active organometallic species. The electronic and steric properties of the ligand, influenced by the tert-butyl and thioether groups, can be fine-tuned to enhance the catalytic activity and selectivity of the metal center.
Potential catalytic applications for organometallic compounds derived from this compound could include:
Oxidation Reactions: The metal complexes could be investigated as catalysts for the selective oxidation of organic substrates, such as alcohols to aldehydes or ketones. mdpi.com
Coupling Reactions: Palladium complexes, in particular, are widely used as catalysts for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the synthesis of pharmaceuticals and advanced materials. The design of novel ligands is crucial for improving the efficiency of these reactions.
Polymerization: Certain transition metal complexes are effective catalysts for the polymerization of olefins. The steric hindrance provided by the tert-butyl group in the ligand could influence the stereochemistry of the resulting polymer.
The catalytic performance of these complexes would be evaluated by monitoring the reaction progress, determining the product yield, and assessing the catalyst's stability and reusability. Detailed mechanistic studies would also be necessary to understand the role of the catalyst in the reaction pathway. While the catalytic potential of organometallic compounds derived specifically from this compound is yet to be extensively explored, the versatility of its structure offers a promising avenue for the development of new and efficient catalysts.
Structure Reactivity and Structure Function Correlations for 4 Tert Butylsulfanyl Aniline Analogs
Systematic Studies on the Electronic and Steric Effects of Substituents on Aniline (B41778) Reactivity
The reactivity of the aniline ring, particularly in electrophilic aromatic substitution, is governed by the electronic properties of its substituents. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, EWGs decrease the electron density, deactivating the ring towards electrophilic attack.
Steric effects also play a significant role in the reactivity of substituted anilines. Bulky substituents, such as the tert-butyl group, can hinder the approach of reactants to adjacent positions on the aromatic ring. This steric hindrance can influence the regioselectivity of reactions, often favoring substitution at less hindered positions.
Table 1: Hammett Constants for Selected Substituents
| Substituent | σmeta | σpara |
|---|---|---|
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -C(CH₃)₃ | -0.10 | -0.20 |
| -OH | 0.12 | -0.37 |
| -OCH₃ | 0.12 | -0.27 |
| -SH | 0.25 | 0.15 |
| -Cl | 0.37 | 0.23 |
| -NO₂ | 0.71 | 0.78 |
Data sourced from various compilations of Hammett constants.
Influence of the Tert-butylsulfanyl Group on Aromatic Ring Activation and Directed Reactions
The tert-butylsulfanyl group at the para position of aniline influences the reactivity of the aromatic ring in several ways. The sulfur atom, with its lone pairs of electrons, can participate in resonance with the aromatic ring, donating electron density. This resonance effect, combined with the inductive effect of the alkyl group, would be expected to activate the ring towards electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director. With the para position occupied by the tert-butylsulfanyl group, electrophilic attack would be directed primarily to the ortho positions (positions 2 and 6) relative to the amino group.
However, the bulky tert-butyl component of the substituent introduces significant steric hindrance around the ortho positions. This steric bulk can impede the approach of an electrophile, potentially reducing the rate of reaction at these sites and possibly leading to substitution at the meta position (positions 3 and 5) relative to the amino group, which is electronically less favored but sterically more accessible. The interplay between the electronic activation by the amino and tert-butylsulfanyl groups and the steric hindrance from the tert-butyl group will ultimately determine the regiochemical outcome of electrophilic substitution reactions.
Rational Design Principles for Modulating Chemical Properties and Synthetic Utility
The principles of rational design can be applied to 4-(tert-butylsulfanyl)aniline to modify its chemical properties for specific synthetic applications. By understanding the electronic and steric contributions of the substituents, it is possible to fine-tune the reactivity of the molecule.
For instance, to enhance the nucleophilicity of the aniline nitrogen, one could introduce additional electron-donating groups on the ring. Conversely, to decrease its basicity and nucleophilicity, electron-withdrawing groups could be incorporated. The tert-butylsulfanyl group itself can be chemically modified. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) (-SO-) or a sulfone (-SO₂-) would dramatically alter its electronic properties. The sulfone group, for example, is a strong electron-withdrawing group and would significantly deactivate the aromatic ring towards electrophilic substitution.
The synthetic utility of this compound can also be expanded by leveraging the reactivity of the amino group. Diazotization of the amino group to form a diazonium salt opens up a wide range of synthetic transformations, allowing for the introduction of various functional groups in its place. The presence of the tert-butylsulfanyl group could influence the stability and reactivity of the diazonium intermediate.
Computational Screening and Virtual Library Design for Derivatives with Enhanced Reactivity or Specific Applications
Computational chemistry offers powerful tools for the in silico screening of virtual libraries of this compound derivatives. Density Functional Theory (DFT) calculations can be employed to predict various molecular properties that correlate with reactivity, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.
By systematically varying the substituents on the aniline ring in a virtual library, it is possible to screen for derivatives with desired electronic properties. For example, one could search for compounds with a high-lying HOMO, which would indicate a greater propensity to engage in electrophilic aromatic substitution. Similarly, the LUMO energy can provide insights into the susceptibility of the molecule to nucleophilic attack.
Virtual screening can also be used to design derivatives with specific applications in mind. For example, if the goal is to develop a novel ligand for a particular metal catalyst, computational docking studies could be performed on a virtual library of this compound analogs to identify candidates with the best binding affinity and geometry. This approach allows for the rapid and cost-effective exploration of a vast chemical space before committing to laboratory synthesis.
Future Research Directions and Emerging Opportunities for 4 Tert Butylsulfanyl Aniline
Development of Innovative and Sustainable Synthetic Routes
Currently, specific, optimized synthetic routes for 4-(Tert-butylsulfanyl)aniline are not well-documented. Future research could focus on developing novel and sustainable methods for its preparation. Traditional methods for forming aryl thioethers often involve the reaction of a thiolate with an aryl halide or diazotization of an aniline (B41778) followed by reaction with a sulfur source. Green chemistry approaches could be explored, such as:
Catalytic C-S Cross-Coupling Reactions: Investigating the use of earth-abundant metal catalysts (e.g., copper or iron) to couple 4-aminothiophenol with a tert-butyl source or 4-haloaniline with tert-butylthiol.
Thiolation of Anilines: Exploring direct C-H functionalization methods to introduce the tert-butylsulfanyl group onto the aniline ring, which would be a more atom-economical approach.
Flow Chemistry Synthesis: Developing continuous flow processes for the synthesis of this compound to improve safety, scalability, and product consistency.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Nucleophilic Aromatic Substitution | Well-established methodology | May require harsh reaction conditions |
| Metal-Catalyzed Cross-Coupling | High efficiency and functional group tolerance | Catalyst cost and removal from the final product |
| Direct C-H Thiolation | High atom economy, reduced waste | Selectivity and control of reactivity |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility | Initial setup costs and process optimization |
Exploration of Novel Chemical Transformations and Reaction Pathways
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a sulfur atom, opens up a wide range of possibilities for novel chemical transformations. Future research should aim to elucidate the reactivity of this molecule.
Reactions involving the Aniline Moiety:
Diazotization: The amino group can be converted to a diazonium salt, a versatile intermediate for the synthesis of a wide array of derivatives, including halogenated, cyanated, and hydroxylated compounds.
Acylation and Sulfonylation: Reaction with acyl or sulfonyl chlorides could yield amide and sulfonamide derivatives, which are common motifs in medicinal chemistry.
N-Alkylation and N-Arylation: The synthesis of secondary and tertiary amines through reactions like the Buchwald-Hartwig amination could lead to new classes of compounds with interesting electronic and biological properties.
Reactions involving the Thioether Group:
Oxidation: The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives would have significantly different electronic properties and potential applications.
Cleavage of the Tert-butyl Group: The tert-butyl group could potentially be cleaved to reveal the corresponding thiol, 4-aminothiophenol, a valuable building block in its own right.
Advanced Computational Modeling for Predictive Reactivity and Materials Design
In the absence of extensive experimental data, computational chemistry can provide valuable insights into the properties and potential applications of this compound. Future research in this area could include:
Density Functional Theory (DFT) Calculations: To predict the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. This information can help in understanding its reactivity and potential for use in electronic materials.
Molecular Docking Studies: To predict the binding affinity of this compound and its derivatives with various biological targets, guiding the design of new potential therapeutic agents.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model the behavior of this molecule in complex environments, such as in self-assembled monolayers or within the active site of an enzyme.
Integration into Supramolecular Chemistry and Self-Assembling Systems
The aniline and thioether moieties of this compound can participate in non-covalent interactions, making it a potential building block for supramolecular chemistry.
Hydrogen Bonding: The N-H bonds of the aniline group can act as hydrogen bond donors, while the nitrogen and sulfur atoms can act as acceptors. This could enable the formation of well-defined supramolecular architectures.
π-π Stacking: The aromatic ring can participate in π-π stacking interactions, which are crucial for the self-assembly of many organic materials.
Coordination Chemistry: The nitrogen and sulfur atoms can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.
Potential in Interdisciplinary Research Beyond Current Chemical Applications
The unique combination of functional groups in this compound suggests that it could find applications in various interdisciplinary research areas.
Medicinal Chemistry: Aryl sulfides and anilines are common scaffolds in drug discovery. The tert-butyl group can enhance lipophilicity, potentially improving the pharmacokinetic properties of drug candidates.
Materials Science: The sulfur atom could impart interesting properties for the development of novel polymers, such as conductive polymers or materials with high refractive indices.
Organic Electronics: Thioether-containing aromatic compounds are of interest for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The aniline group could be used to tune the electronic properties of such materials.
Q & A
Basic: What are the recommended synthetic routes for 4-(Tert-butylsulfanyl)aniline, and how can purity be optimized?
A common method involves nucleophilic substitution, where tert-butylthiol reacts with 4-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by catalytic hydrogenation to reduce the nitro group to an amine . Purity optimization includes recrystallization from ethanol-water mixtures or column chromatography using silica gel and hexane/ethyl acetate gradients. Monitoring reaction progress via TLC (Rf ≈ 0.3–0.5 in 3:7 ethyl acetate/hexane) ensures intermediate isolation .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Distinct signals for the tert-butyl group (δ ~1.3 ppm for CH₃, singlet) and aromatic protons (δ ~6.5–7.2 ppm, para-substitution pattern) .
- FT-IR : Stretching vibrations for S-C (650–750 cm⁻¹) and N-H (3300–3500 cm⁻¹) bonds .
- Mass Spectrometry : Molecular ion peak at m/z ≈ 195 (M⁺) and fragmentation patterns confirming the sulfanyl group .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXS-97 for structure solution and SHELXL-2018 for refinement) can determine bond lengths, angles, and torsional conformations. For example, tert-butyl groups often exhibit steric hindrance, leading to deviations in dihedral angles (e.g., 26.7° in analogous sulfonamide derivatives ). Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Advanced: What computational methods validate experimental data for this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular geometry, electronic properties, and vibrational spectra. Comparing computed vs. experimental bond lengths (e.g., C-S: 1.77 Å calc. vs. 1.79 Å exp.) and angles (e.g., C-S-C: 104° calc. vs. 103° exp.) identifies discrepancies caused by crystal packing or solvent effects . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S···H contacts contributing ~12% to crystal packing ).
Advanced: How do UV-Vis spectra correlate with DFT-derived electronic transitions?
Experimental UV-Vis spectra (λmax ≈ 270 nm in ethanol) align with TD-DFT calculations of electronic excitations, such as HOMO→LUMO transitions involving the aniline ring and sulfanyl group. Oscillator strengths >0.1 indicate allowed transitions, while deviations >10 nm may suggest solvent polarity effects or aggregation .
Advanced: How to address contradictions between experimental and computational data?
For bond-length mismatches (e.g., C-C aromatic bonds: 1.39 Å calc. vs. 1.37 Å exp.), consider:
- Crystal Packing : Intermolecular forces (e.g., hydrogen bonding) distort geometries .
- Basis Set Limitations : Larger basis sets (e.g., cc-pVTZ) improve accuracy for sulfur-containing systems .
- Thermal Motion : Refinement with anisotropic displacement parameters (ADPs) in SCXRD reduces errors .
Advanced: What role does this compound play in materials science?
It serves as a precursor for:
- Conductive Polymers : Thioether linkages enhance thermal stability in polyaniline derivatives .
- Metal-Organic Frameworks (MOFs) : Sulfur coordination to transition metals (e.g., Cu²⁺) enables porous architectures .
Advanced: What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
